(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide typically involves the reaction of cyclohexylmethylamine with 3-(4-methoxyphenyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylamide moiety can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-hydroxyphenyl)acrylamide
- N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide
- N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide
Uniqueness
N-{[cyclohexyl(methyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.
Properties
Molecular Formula |
C18H24N2O2S |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
(E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H24N2O2S/c1-20(15-6-4-3-5-7-15)18(23)19-17(21)13-10-14-8-11-16(22-2)12-9-14/h8-13,15H,3-7H2,1-2H3,(H,19,21,23)/b13-10+ |
InChI Key |
MOHHRXGHIMPAHA-JLHYYAGUSA-N |
Isomeric SMILES |
CN(C1CCCCC1)C(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(C1CCCCC1)C(=S)NC(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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